2-[4-[2-(1-Adamantyl)acetyl]morpholin-2-yl]acetic acid
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Overview
Description
2-[4-[2-(1-Adamantyl)acetyl]morpholin-2-yl]acetic acid is a complex organic compound that features an adamantane moiety, a morpholine ring, and an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2-(1-Adamantyl)acetyl]morpholin-2-yl]acetic acid typically involves multiple steps. One common method includes the reaction of 1-adamantyl acetic acid with morpholine under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[4-[2-(1-Adamantyl)acetyl]morpholin-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[4-[2-(1-Adamantyl)acetyl]morpholin-2-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-[2-(1-Adamantyl)acetyl]morpholin-2-yl]acetic acid involves its interaction with specific molecular targets. The adamantane moiety provides a rigid structure that can interact with biological membranes, while the morpholine ring and acetic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Adamantyl acetic acid: Similar in structure but lacks the morpholine ring.
Morpholinoacetic acid: Contains the morpholine ring but lacks the adamantane moiety.
Adamantane derivatives: Various derivatives with different functional groups attached to the adamantane core.
Uniqueness
2-[4-[2-(1-Adamantyl)acetyl]morpholin-2-yl]acetic acid is unique due to the combination of the adamantane moiety, morpholine ring, and acetic acid group. This combination provides a unique set of chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
2-[4-[2-(1-adamantyl)acetyl]morpholin-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c20-16(19-1-2-23-15(11-19)6-17(21)22)10-18-7-12-3-13(8-18)5-14(4-12)9-18/h12-15H,1-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWMLHJTQDOQQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CC23CC4CC(C2)CC(C4)C3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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